
Armentomycin
Vue d'ensemble
Description
Armentomycin is a type of chlorinated nonprotein amino acid . It is a compound that originates from the bacterium genus Streptomyces . The molecular formula of this compound is C4H7Cl2NO2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 172.01 Da . Its physical and chemical properties can be analyzed using various techniques, which could include studying its solubility, stability, reactivity, and other physicochemical characteristics .
Applications De Recherche Scientifique
1. Synthesis and Stereochemistry Armentomycin, also known as L-2-amino-4,4-dichlorobutanoic acid, has been the subject of research focusing on its synthesis. A study by Utaka et al. (1987) detailed a method for preparing optically pure L-armentomycin and its D-isomer using methyl (E)- and (Z)-2,4,4-trichloro-2-butenoate, reduced with baker's yeast to achieve high enantioselectivity (Utaka et al., 1987). Furthermore, Iwasaki et al. (1976) conducted an electrochemical synthesis of γγ-Dichloro-L-butyrines (this compound and its derivatives) from γγγ-trichloro-L-butyrines, showcasing a novel synthetic approach without racemization (Iwasaki et al., 1976).
2. Production Optimization Research on this compound production optimization was conducted by He et al. (1995), who developed a high-performance liquid chromatographic method for this compound analysis in culture broths. They found that production by Streptomyces armentosus was optimal in media containing starch, lysine, chloride ions, and low phosphate concentration, indicating the nutrient-dependency of this compound biosynthesis (He et al., 1995).
3. Antibiotic Resistance Mechanisms The scientific interest in this compound extends to studying antibiotic resistance. Galimand et al. (2006) explored the methylation mechanism of ArmA, a methyltransferase that confers high-level resistance to many aminoglycosides, including this compound. This study revealed that ArmA specifically methylates the N7 position of nucleotide G1405in 16S rRNA, which mediates cellular resistance by blocking aminoglycoside binding by ribosomes (Galimand et al., 2006). Additionally, the spread of armA, a gene related to this compound resistance, has been documented in a variety of clinical isolates, signifying its global dissemination and role in antibiotic resistance (González-Zorn et al., 2005).
Orientations Futures
While specific future directions for Armentomycin research are not mentioned in the available resources, the field of microbial genomics presents promising opportunities for the discovery of new antibacterial agents . This approach could potentially lead to the development of more effective treatments for bacterial infections.
Propriétés
IUPAC Name |
(2S)-2-amino-4,4-dichlorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJTWBMINQYSMS-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906115 | |
| Record name | 2-Amino-4,4-dichlorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10139-00-1 | |
| Record name | Armentomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4,4-dichlorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



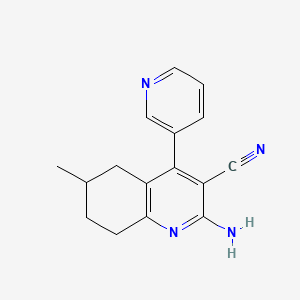
![1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1667518.png)
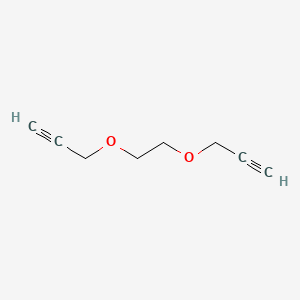
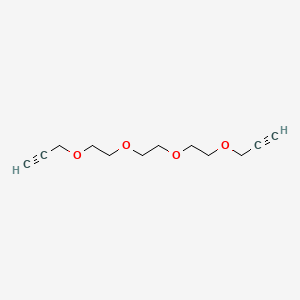
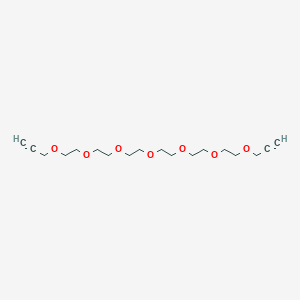
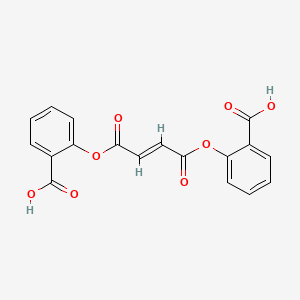
![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide](/img/structure/B1667527.png)


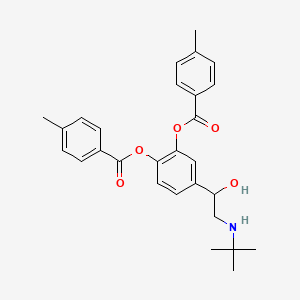

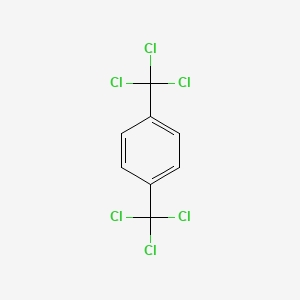

![16-[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one](/img/structure/B1667538.png)